molecular formula C19H14FNO B272867 N-2-BIPHENYLYL-3-FLUOROBENZAMIDE

N-2-BIPHENYLYL-3-FLUOROBENZAMIDE

Cat. No.: B272867
M. Wt: 291.3 g/mol
InChI Key: DQNNBDQVHIONNT-UHFFFAOYSA-N
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Description

N-2-Biphenylyl-3-fluorobenzamide is a benzamide derivative characterized by a biphenyl group attached to the nitrogen atom at the 2-position and a fluorine atom at the 3-position of the benzamide core. The compound’s design aligns with trends in drug development where fluorinated benzamides are leveraged for enhanced metabolic stability and binding affinity.

Properties

Molecular Formula

C19H14FNO

Molecular Weight

291.3 g/mol

IUPAC Name

3-fluoro-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C19H14FNO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)

InChI Key

DQNNBDQVHIONNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-2-yl-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of these targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights two benzamide derivatives with structural similarities to N-2-biphenylyl-3-fluorobenzamide. A comparative analysis is outlined below:

Structural and Physicochemical Properties

Parameter This compound (Hypothetical) 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
Molecular Formula C₁₉H₁₄FNO (estimated) C₂₈H₂₈FN₅O₃S C₂₀H₁₂FIN₂O₂
Molecular Weight ~299.3 g/mol ~533.6 g/mol 458.22 g/mol
Key Substituents Biphenyl, fluorine 4-Fluorophenyl ethyl, oxadiazole, methylsulfonyl 2-Fluorophenyl, benzoxazole, iodine
Aromatic Systems Biphenyl + benzamide Benzamide + oxadiazole + phenyl rings Benzamide + benzoxazole + fluorophenyl
Chiral Centers Not specified 2 chiral centers (R-configuration) None reported

Functional and Pharmacological Insights

  • Compound: This molecule incorporates a 1,3,4-oxadiazole ring, a sulfonamide group, and a 4-fluorophenyl ethyl chain. The oxadiazole moiety is known to enhance metabolic stability, while the sulfonamide group may facilitate hydrogen bonding with target proteins.
  • Compound : The benzoxazole ring and iodine substituent in this analog provide distinct electronic and steric profiles. Iodine’s polarizability could improve halogen bonding, and the benzoxazole system may enhance π-π stacking interactions in hydrophobic binding pockets.

In contrast, this compound lacks heterocyclic systems (e.g., oxadiazole or benzoxazole) but features a biphenyl group, which could enhance lipophilicity and π-stacking interactions. The fluorine atom at the 3-position may modulate electronic effects and bioavailability compared to iodine or sulfonamide groups in the analogs.

Research Implications and Limitations

Design Flexibility : Substitutions like fluorophenyl groups () or heterocyclic rings () can fine-tune target selectivity and pharmacokinetics.

Data Gaps: Specific binding affinities, solubility, or toxicity profiles for this compound remain uncharacterized in the referenced materials.

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